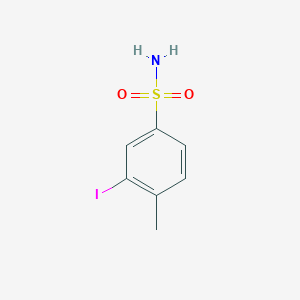

3-Iodo-4-methylbenzene-1-sulfonamide

Vue d'ensemble

Description

3-Iodo-4-methylbenzene-1-sulfonamide: is an organosulfur compound with the molecular formula C7H8INO2S and a molecular weight of 297.12 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methylbenzene-1-sulfonamide typically involves the iodination of 4-methylbenzenesulfonamide. One common method includes the reaction of 4-methylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Iodo-4-methylbenzene-1-sulfonamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development:

3-Iodo-4-methylbenzene-1-sulfonamide is utilized in the synthesis of various pharmaceutical compounds. Its sulfonamide group is crucial for developing drugs targeting specific biological pathways. For instance, it has been involved in the synthesis of TASIN analogs, which exhibit activity against colon cancer cell lines .

Case Study: TASIN Analogs

- Objective: Evaluate the antiproliferative activity of TASIN analogs.

- Findings: Compounds derived from this compound demonstrated significant efficacy against specific cancer cell lines, with some compounds showing IC50 values below 5 nM .

Table 1: Antiproliferative Activity of TASIN Analogs

| Compound | IC50 (nM) | Target Cell Line |

|---|---|---|

| TASIN-1 | 25 | DLD-1 |

| TASIN-2 | 3.2 | HT29 |

| TASIN-3 | <5 | HCT116 |

Biological Studies

Modification of Biomolecules:

The compound is employed to modify biomolecules such as peptides and proteins, facilitating studies on their structure and function. The sulfonamide moiety can enhance solubility and bioavailability, making it useful in biochemical assays.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), indicating potential applications in neuroprotective therapies .

Table 2: AChE Inhibition Activity

| Compound | AChE Inhibition (%) | LD50 (mg/kg) |

|---|---|---|

| Compound A | 85 | 300 |

| Compound B | 75 | 250 |

Material Science

Functionalized Materials:

The compound serves as an intermediate in synthesizing functionalized materials with specific properties for use in sensors and catalysts. Its unique structure allows for the development of materials with tailored functionalities.

Application Example: Sensor Development

Research indicates that incorporating sulfonamide groups into polymer matrices enhances their sensitivity and selectivity for detecting environmental pollutants .

Mécanisme D'action

The mechanism of action of 3-iodo-4-methylbenzene-1-sulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. The iodine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity to its molecular targets .

Comparaison Avec Des Composés Similaires

4-Methylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.

3-Bromo-4-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

3-Chloro-4-methylbenzene-1-sulfonamide:

Uniqueness: 3-Iodo-4-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug design, offering opportunities for the development of novel compounds with enhanced biological activity .

Activité Biologique

3-Iodo-4-methylbenzene-1-sulfonamide, also known as 3-iodo-p-toluenesulfonamide, is a sulfonamide compound characterized by an iodine atom at the 3-position and a methyl group at the 4-position of the benzene ring. This compound exhibits significant biological activity, particularly in antibacterial and potential anticancer applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₈I₁N₁O₂S

- Molecular Weight : 251.11 g/mol

- Structure : The compound contains a sulfonamide functional group (-SO₂NH₂), which is essential for its biological activity.

This compound functions primarily through the inhibition of bacterial growth by disrupting folic acid synthesis. This is achieved via competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. The presence of the iodine and methyl substituents enhances its antimicrobial efficacy compared to other sulfonamides.

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial properties. This compound has demonstrated effectiveness against various bacterial strains by inhibiting their ability to synthesize folate, an essential cofactor for DNA synthesis. This inhibition prevents bacterial replication and growth.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its structural similarities to other sulfonamides that exhibit anticancer activity indicate potential for further investigation. Notably, modifications to its structure can significantly influence its binding affinity and selectivity towards different biological targets, which may enhance its therapeutic efficacy in cancer treatment .

Case Studies and Experimental Data

Recent studies have explored the interactions of this compound with various biological targets:

Pharmacokinetics

The pharmacokinetic profile of sulfonamides indicates that they are generally well absorbed from the gastrointestinal tract and widely distributed throughout body tissues. They undergo metabolism in the liver and are excreted via urine. The specific pharmacokinetics of this compound require further elucidation through targeted studies .

Propriétés

IUPAC Name |

3-iodo-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDARHVDXDFHNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.